Vancomycin hexapeptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vancomycin hexapeptide is a derivative of the antibiotic vancomycin, which is a glycopeptide antibiotic used to treat severe bacterial infections
準備方法
Synthetic Routes and Reaction Conditions: The preparation of vancomycin hexapeptide involves the Edman degradation of vancomycin, which selectively removes the N-terminal amino acid residue . This process results in the formation of the hexapeptide derivative. The reaction conditions typically involve the use of phenyl isothiocyanate (PITC) under mildly alkaline conditions, followed by acid hydrolysis to release the N-terminal amino acid as a phenylthiohydantoin derivative .
Industrial Production Methods: Industrial production of this compound is not widely reported, as it is primarily synthesized for research purposes. The process involves standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), to achieve the desired hexapeptide sequence .
化学反応の分析
Types of Reactions: Vancomycin hexapeptide undergoes various chemical reactions, including:
Oxidation: The hexapeptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives or chemical groups under appropriate coupling conditions.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified hexapeptide with substituted amino acid residues.
科学的研究の応用
Vancomycin hexapeptide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis, degradation, and modification reactions.
Biology: Investigated for its potential as an antiviral agent, particularly against influenza A and B viruses.
Medicine: Explored for its potential to inhibit viral replication without exhibiting antibacterial activity.
Industry: Utilized in the development of novel antiviral agents and therapeutic compounds.
作用機序
The mechanism of action of vancomycin hexapeptide involves its interaction with specific molecular targets and pathways. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the bacterial cell wall and leading to cell lysis and death . Additionally, this compound has been shown to inhibit viral replication by targeting viral proteins and interfering with their function .
類似化合物との比較
Vancomycin hexapeptide can be compared with other glycopeptide antibiotics and their derivatives, such as:
Teicoplanin: Another glycopeptide antibiotic with similar antibacterial properties but different structural features.
Dalbavancin: A semi-synthetic glycopeptide antibiotic with a longer half-life and improved pharmacokinetic properties.
Oritavancin: A glycopeptide antibiotic with enhanced activity against resistant bacterial strains.
This compound is unique due to its specific modifications, which result in distinct antiviral properties without significant antibacterial activity .
特性
IUPAC Name |
19-amino-48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCUQZZTTLVMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H62Cl2N8O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。